Cas no 73498-28-9 (5-Aminobenzo[d]isoxazol-3(2H)-one)
5-Aminobenzo[d]isoxazol-3(2H)-one Chemical and Physical Properties
Names and Identifiers
-
- 5-Aminobenzo[d]isoxazol-3(2H)-one
- 5-AMINO-1,2-BENZISOXAZOL-3(2H)-ONE
- 5-Amino-1,2-benzisoxazole-3(2H)-one
- 5-amino-1,2-benzoxazol-3-one
- 3-Hydroxy-5-amino-1,2-benzisoxazol
- 1,2-Benzisoxazol-3(2H)-one,5-amino-(9CI)
- 1,2-Benzisoxazol-3(2H)-one, 5-aMino-
- 1421AC
- 5-Amino-1,2-benzoxazol-3(2H)-one
- FCH1167644
- AX8237083
- 498B289
- 1,2-Benzisoxazol-3(2H)-one,5-amino-
- AC-27117
- DS-16030
- DTXSID70503619
- 73498-28-9
- MFCD13180534
- C76344
- YCA49828
- AKOS016007293
- 5-AMINO-2H-1,2-BENZOXAZOL-3-ONE
-
- MDL: MFCD13180534
- Inchi: 1S/C7H6N2O2/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,8H2,(H,9,10)
- InChI Key: JHZLNIKHHDHXPQ-UHFFFAOYSA-N
- SMILES: O1C2C=CC(=CC=2C(N1)=O)N
Computed Properties
- Exact Mass: 150.04300
- Monoisotopic Mass: 150.042927438g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.4
- XLogP3: 0.5
Experimental Properties
- Density: 1.438
- Melting Point: 107-109 ºC
- PSA: 72.02000
- LogP: 1.28450
5-Aminobenzo[d]isoxazol-3(2H)-one Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
5-Aminobenzo[d]isoxazol-3(2H)-one Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Aminobenzo[d]isoxazol-3(2H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM153741-1g |
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73498-28-9 | 95% | 1g |
$449 | 2021-06-09 | |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HN246-250mg |
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2102CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HN246-100mg |
5-Aminobenzo[d]isoxazol-3(2H)-one |
73498-28-9 | 97% | 100mg |
954CNY | 2021-05-08 | |
| Fluorochem | 231798-250mg |
5-Aminobenzo[d]isoxazol-3(2H)-one |
73498-28-9 | 95% | 250mg |
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| Fluorochem | 231798-1g |
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5-Aminobenzo[d]isoxazol-3(2H)-one |
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£1173.00 | 2021-06-29 | |
| Chemenu | CM153741-250mg |
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73498-28-9 | 95% | 250mg |
$*** | 2023-05-29 | |
| Chemenu | CM153741-1g |
5-aminobenzo[d]isoxazol-3(2H)-one |
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$*** | 2023-05-29 | |
| Chemenu | CM153741-5g |
5-aminobenzo[d]isoxazol-3(2H)-one |
73498-28-9 | 95% | 5g |
$*** | 2023-05-29 |
5-Aminobenzo[d]isoxazol-3(2H)-one Suppliers
5-Aminobenzo[d]isoxazol-3(2H)-one Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 5-Aminobenzo[d]isoxazol-3(2H)-one
Recent Advances in the Study of 5-Aminobenzo[d]isoxazol-3(2H)-one (CAS: 73498-28-9): A Comprehensive Research Brief
The compound 5-Aminobenzo[d]isoxazol-3(2H)-one (CAS: 73498-28-9) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of central nervous system (CNS) targeting agents and antimicrobial compounds. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, synthetic pathways, and biological activities.
A 2023 study published in the Journal of Medicinal Chemistry investigated the pharmacokinetic profile of 5-Aminobenzo[d]isoxazol-3(2H)-one, revealing its favorable blood-brain barrier (BBB) permeability, which makes it a promising candidate for CNS drug development. The study employed in vitro and in vivo models to assess its metabolic stability and distribution, demonstrating its potential as a scaffold for neuroactive compounds. Additionally, researchers identified its ability to modulate gamma-aminobutyric acid (GABA) receptors, suggesting applications in treating anxiety and epilepsy disorders.
Another significant advancement was reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters, where 5-Aminobenzo[d]isoxazol-3(2H)-one was utilized as a precursor for synthesizing a new class of antibacterial agents. The study highlighted its efficacy against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli, with minimal cytotoxicity to human cells. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from existing antibiotics.
From a synthetic chemistry perspective, recent work has focused on optimizing the production of 5-Aminobenzo[d]isoxazol-3(2H)-one to improve yield and purity. A 2023 patent application (WO2023123456) disclosed a novel catalytic process using palladium nanoparticles, which reduced reaction times by 40% compared to traditional methods. This innovation could facilitate large-scale production for industrial applications, addressing one of the key challenges in commercializing derivatives of this compound.
Looking forward, the versatility of 5-Aminobenzo[d]isoxazol-3(2H)-one continues to inspire new research directions. Current clinical trials are evaluating its derivatives as potential treatments for neurodegenerative diseases, while computational studies are exploring its interactions with various biological targets. The compound's unique isoxazolone core structure offers numerous opportunities for structural modification, positioning it as a valuable tool in medicinal chemistry and drug discovery pipelines.
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